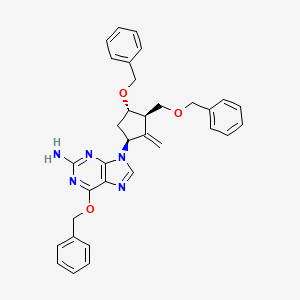![molecular formula C6H10ClN3 B1394250 Chlorhydrate de 4,5,6,7-tétrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1187830-85-8](/img/structure/B1394250.png)
Chlorhydrate de 4,5,6,7-tétrahydro-1H-pyrazolo[4,3-c]pyridine
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound with a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Applications De Recherche Scientifique
D’après les informations disponibles dans les résultats de la recherche, voici une analyse de certaines des applications de recherche scientifique du chlorhydrate de 4,5,6,7-tétrahydro-1H-pyrazolo[4,3-c]pyridine :
Chimie médicinale
Ce composé a été étudié pour son potentiel en chimie médicinale. Par exemple, des dérivés de ce composé ont été étudiés en tant qu’inhibiteurs de la kinase de la protéine d’interaction avec le récepteur 1 (RIP1), ce qui pourrait avoir des implications dans le traitement de maladies où RIP1 est impliqué .
Activité antibactérienne
Des recherches ont été menées sur l’activité antibactérienne de composés liés à la 4,5,6,7-tétrahydro-1H-pyrazolo[4,3-c]pyridine. Plus précisément, des études ont examiné comment les modifications apportées à ce squelette peuvent avoir un impact sur les propriétés antibactériennes .
Activité antiproliférative
Des études ont également été menées sur l’activité antiproliférative des dérivés de ce composé, en particulier en relation avec la recherche sur le cancer. Cela implique d’enquêter sur la manière dont ces composés peuvent inhiber la croissance des cellules cancéreuses .
Synthèse de nouveaux composés
Le composé sert de brique de construction pour la synthèse de nouveaux squelettes de pyrazolo[3,4-b]pyridine-5-carboxylate, qui ont diverses applications en synthèse chimique et en développement de médicaments .
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s suggested that similar compounds inhibit their targets by binding to the active site, thereby preventing the target’s normal function .
Biochemical Pathways
If it indeed inhibits c-met kinase like its analogs , it could affect pathways related to cell growth and survival.
Result of Action
If it acts similarly to its analogs , it could potentially inhibit cell growth and survival by blocking the function of its target.
Analyse Biochimique
Biochemical Properties
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been observed to bind with certain enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby influencing various signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride to the active sites of these enzymes .
Cellular Effects
The effects of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By altering the activity of these transcription factors, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can impact the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways.
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding often involves hydrogen bonds, van der Waals forces, and hydrophobic interactions. Furthermore, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as protection from light and storage at low temperatures . Over time, however, it may undergo degradation, which can affect its efficacy and potency. Long-term studies in vitro and in vivo have indicated that prolonged exposure to 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the modulation of specific signaling pathways and metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For instance, it may inhibit or activate enzymes involved in the synthesis and degradation of key metabolites, thereby affecting metabolic flux and the levels of specific metabolites . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can influence its activity and efficacy, as it needs to reach its target sites to exert its biological effects.
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is essential for its role in regulating cellular functions and biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,4-diketones, followed by cyclization
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDGPTTXPPHTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1187830-85-8 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30677340 | |
| Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157327-44-1, 1187830-85-8 | |
| Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157327-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


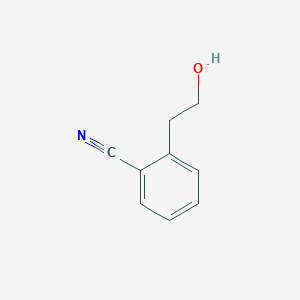
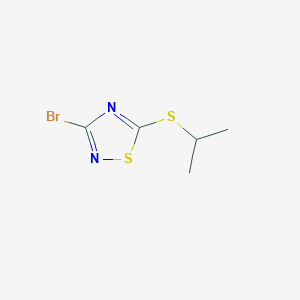




![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)
![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)

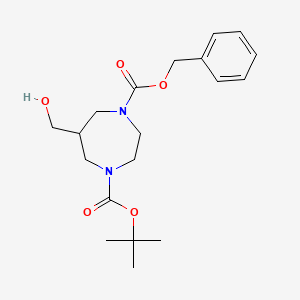

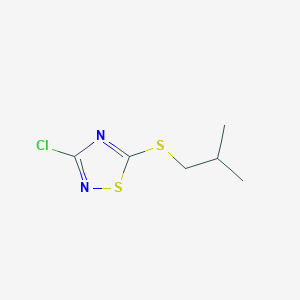
![Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B1394188.png)
